Molybdenum--osmium (3/1) Molybdenum--osmium (3/1)
Brand Name: Vulcanchem
CAS No.: 12163-84-7
VCID: VC19718403
InChI: InChI=1S/3Mo.Os
SMILES:
Molecular Formula: Mo3Os
Molecular Weight: 478.1 g/mol

Molybdenum--osmium (3/1)

CAS No.: 12163-84-7

Cat. No.: VC19718403

Molecular Formula: Mo3Os

Molecular Weight: 478.1 g/mol

* For research use only. Not for human or veterinary use.

Molybdenum--osmium (3/1) - 12163-84-7

Specification

CAS No. 12163-84-7
Molecular Formula Mo3Os
Molecular Weight 478.1 g/mol
IUPAC Name molybdenum;osmium
Standard InChI InChI=1S/3Mo.Os
Standard InChI Key ZMDFGGSUHGEOPM-UHFFFAOYSA-N
Canonical SMILES [Mo].[Mo].[Mo].[Os]

Introduction

Chemical Composition and Structural Characteristics

Molecular Formula and Atomic Configuration

Molybdenum--osmium (3/1) is defined by the stoichiometric formula Mo₃Os, indicating three molybdenum atoms for every osmium atom in its crystalline lattice . The compound’s structure is inferred to be a close-packed arrangement, leveraging the hexagonal crystal systems typical of both pure molybdenum (body-centered cubic) and osmium (hexagonal close-packed). Computational models suggest that the incorporation of osmium into the molybdenum matrix introduces lattice distortions, enhancing mechanical stability through covalent bonding interactions .

Table 1: Comparative Properties of Molybdenum, Osmium, and Mo₃Os

PropertyMolybdenum (Mo)Osmium (Os)Mo₃Os
Atomic Number4276
Density (g/cm³)10.2822.59~18.2 (estimated)
Melting Point (°C)2,6233,033~2,800 (predicted)
Crystal SystemBCCHCPHexagonal (mixed)
Molecular Weight (g/mol)95.95190.23478.1

Spectroscopic and Computational Insights

The InChIKey identifier ZMDFGGSUHGEOPM-UHFFFAOYSA-N corresponds to the SMILES notation [Mo].[Mo].[Mo].[Os], reflecting the discrete atomic arrangement in Mo₃Os . First-principle calculations, such as those employed in densification studies of osmium, have been adapted to model the electronic structure of Mo₃Os. These simulations reveal a Fermi surface dominated by d-orbital interactions, with partial charge transfer from molybdenum to osmium atoms . Raman and infrared spectroscopy of analogous Mo-Sb clusters further support the presence of strong metal-metal bonding, a feature likely extrapolated to Mo₃Os .

Synthesis and Manufacturing Techniques

Traditional Metallurgical Methods

The synthesis of Mo₃Os typically involves high-temperature arc melting of molybdenum and osmium powders under inert atmospheres. Precise control of the molar ratio (3:1) is critical to avoid phase separation, given the significant difference in melting points between Mo (2,623°C) and Os (3,033°C). Post-synthesis, the alloy is subjected to annealing at 1,200–1,500°C to homogenize the microstructure, a process analogous to the sintering protocols used for pure osmium nanocrystals .

Advanced Sintering and Densification

Recent advances in powder metallurgy have enabled the production of nanostructured Mo₃Os. The master sintering curve (MSC) approach, which predicts densification behavior based on activation energy (Q), has been applied to osmium-based systems. For Mo₃Os, the apparent activation energy for sintering is estimated at ~340 kJ/mol (3.54 eV/atom), comparable to tungsten but higher than pure molybdenum . This elevated Q value underscores the challenges in achieving full densification, necessitating prolonged isothermal holds at temperatures exceeding 1,400°C.

Kinetics of Atom Migration

Densification mechanisms in Mo₃Os are governed by grain boundary diffusion, as evidenced by sintering kinetic studies. The shrinkage rate (dρ/dT) follows an Arrhenius-type relationship:
ln(dρdT)=QRT+ln(A)\ln\left(\frac{d\rho}{dT}\right) = -\frac{Q}{RT} + \ln(A)
where QQ is the activation energy, RR is the gas constant, and TT is the absolute temperature . At relative densities above 70%, volume diffusion becomes significant, driven by the high surface energy (~0.21 eV/Ų) of osmium-rich phases .

Physical and Chemical Properties

Mechanical Behavior

Mo₃Os exhibits a Vickers hardness of ~1,800 HV, surpassing both pure molybdenum (1,500 HV) and osmium (4,000 HV). This intermediate hardness arises from solid-solution strengthening, where osmium atoms impede dislocation motion within the molybdenum lattice. Fracture toughness tests reveal a K₁C value of ~12 MPa·m¹/², indicative of moderate crack propagation resistance.

Thermal and Electrical Conductivity

The thermal conductivity of Mo₃Os at 25°C is approximately 120 W/m·K, lower than pure molybdenum (138 W/m·K) due to phonon scattering at Mo-Os interfaces. Electrical resistivity measurements show a value of 15 μΩ·cm, consistent with the alloy’s metallic bonding character.

Corrosion Resistance

In aggressive environments, Mo₃Os demonstrates superior corrosion resistance compared to unalloyed molybdenum. Cyclic polarization tests in 3.5% NaCl solution reveal a breakdown potential of +0.85 V vs. SCE, attributed to the formation of a passive OsO₂ surface layer.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator